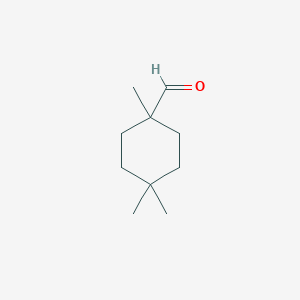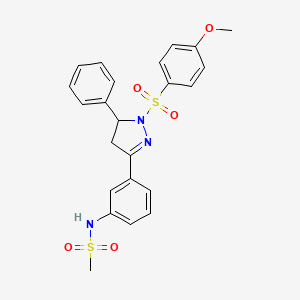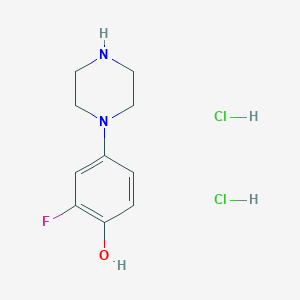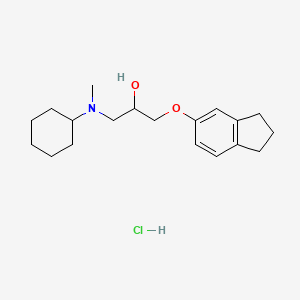
1-(cyclohexyl(methyl)amino)-3-((2,3-dihydro-1H-inden-5-yl)oxy)propan-2-ol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Cyclohexyl(methyl)amino)-3-((2,3-dihydro-1H-inden-5-yl)oxy)propan-2-ol hydrochloride is a synthetic organic compound. It is characterized by its complex structure, which includes a cyclohexyl group, a methylamino group, and an indene moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(cyclohexyl(methyl)amino)-3-((2,3-dihydro-1H-inden-5-yl)oxy)propan-2-ol hydrochloride typically involves multiple steps:
Formation of the Indene Derivative: The indene moiety can be synthesized through a Diels-Alder reaction between a diene and a dienophile, followed by hydrogenation to form the 2,3-dihydro-1H-indene structure.
Attachment of the Propanol Group: The next step involves the attachment of the propanol group to the indene derivative. This can be achieved through an etherification reaction using appropriate reagents and conditions.
Cyclohexyl(methyl)amino Group Introduction: The final step is the introduction of the cyclohexyl(methyl)amino group. This can be done through a nucleophilic substitution reaction where the amino group is introduced to the propanol derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(Cyclohexyl(methyl)amino)-3-((2,3-dihydro-1H-inden-5-yl)oxy)propan-2-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halides (e.g., HCl, HBr) or organometallic compounds (e.g., Grignard reagents) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while reduction could produce alcohols or amines.
Scientific Research Applications
1-(Cyclohexyl(methyl)amino)-3-((2,3-dihydro-1H-inden-5-yl)oxy)propan-2-ol hydrochloride has several applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for therapeutic potential in treating various conditions.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 1-(cyclohexyl(methyl)amino)-3-((2,3-dihydro-1H-inden-5-yl)oxy)propan-2-ol hydrochloride involves its interaction with specific molecular targets. These could include:
Receptors: Binding to receptors on cell surfaces, influencing cellular signaling pathways.
Enzymes: Inhibiting or activating enzymes, affecting metabolic processes.
Ion Channels: Modulating ion channels, altering cellular ion flow and membrane potential.
Comparison with Similar Compounds
Similar Compounds
- 1-(Cyclohexylamino)-3-(2,3-dihydro-1H-inden-5-yloxy)propan-2-ol
- 1-(Methylamino)-3-(2,3-dihydro-1H-inden-5-yloxy)propan-2-ol
Uniqueness
1-(Cyclohexyl(methyl)amino)-3-((2,3-dihydro-1H-inden-5-yl)oxy)propan-2-ol hydrochloride is unique due to the presence of both cyclohexyl and methylamino groups, which may confer distinct biological activities and chemical properties compared to similar compounds. This uniqueness can make it a valuable compound for specific research applications and potential therapeutic uses.
Properties
IUPAC Name |
1-[cyclohexyl(methyl)amino]-3-(2,3-dihydro-1H-inden-5-yloxy)propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29NO2.ClH/c1-20(17-8-3-2-4-9-17)13-18(21)14-22-19-11-10-15-6-5-7-16(15)12-19;/h10-12,17-18,21H,2-9,13-14H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWOGSNIULRMXNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(COC1=CC2=C(CCC2)C=C1)O)C3CCCCC3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


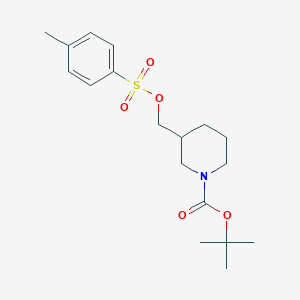
![6-cyclopropyl-5-fluoro-N-[(pyridin-3-yl)methyl]pyrimidin-4-amine](/img/structure/B2592650.png)
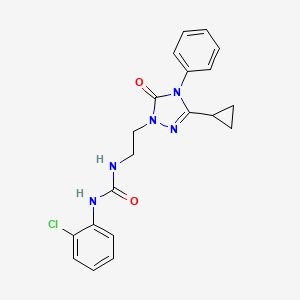
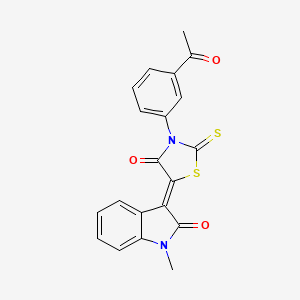
![2'-Oxo-1',2'-dihydrospiro[cyclopropane-1,3'-indole]-5'-carbonitrile](/img/structure/B2592653.png)

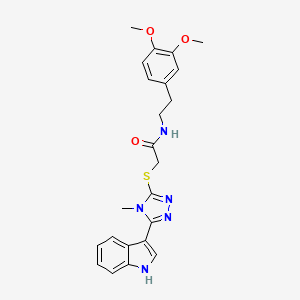
![1-{2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-2-methyl-1-oxopropan-2-yl acetate](/img/structure/B2592658.png)
